molecular formula C20H27N3O5S B13139543 Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- CAS No. 251105-80-3

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-

Cat. No.: B13139543
CAS No.: 251105-80-3
M. Wt: 421.5 g/mol
InChI Key: BPRSPRGTVGSTKD-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- is a complex organic compound with the molecular formula C20H27N3O5S. It is characterized by the presence of a benzenesulfonamide group, an amino alcohol, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound lacking the amino alcohol and nitro groups.

    N-(2-Hydroxyethyl)benzenesulfonamide: Contains a hydroxyethyl group instead of the more complex amino alcohol.

    4-Nitrobenzenesulfonamide: Lacks the amino alcohol and isobutyl groups

Uniqueness

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino alcohol and nitro groups allows for diverse chemical transformations and potential therapeutic applications .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. Among these compounds, Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- stands out for its potential therapeutic applications. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-benzenesulfonamide , with the molecular formula C20H28N2O4SC_{20}H_{28}N_{2}O_{4}S and a molecular weight of approximately 392.51 g/mol. The structure features a phenylbutylamine moiety, which is crucial for its biological interactions.

Structural Formula

SMILES CC(C)N(C[C@@H](O)[C@@H](N)Cc1ccccc1)S(=O)(=O)c2ccc(N)cc2\text{SMILES }CC(C)N(C[C@@H](O)[C@@H](N)Cc1ccccc1)S(=O)(=O)c2ccc(N)cc2

Physical Properties

PropertyValue
Molecular Weight392.51 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. One study utilized an isolated rat heart model to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential applications in managing cardiovascular conditions.

Experimental Design

The following table summarizes the experimental setup used to evaluate the biological activity of benzenesulfonamide derivatives:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide0.001 nM

The mechanism by which benzenesulfonamides exert their cardiovascular effects may involve interaction with calcium channels, influencing vascular smooth muscle contraction and relaxation. Computational docking studies have suggested that these compounds can bind to calcium channel proteins, potentially modulating their activity.

Antimicrobial Activity

Benzenesulfonamides are also known for their antimicrobial properties. A study highlighted the antibacterial efficacy of various benzenesulfonamide derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of functional groups such as nitro and amino significantly enhanced their antimicrobial activity.

Study on Perfusion Pressure

In a recent study published in the Brazilian Journal of Science, researchers evaluated the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure in isolated rat hearts. The findings demonstrated that specific derivatives could effectively lower perfusion pressure over time, indicating potential for therapeutic use in hypertensive conditions .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of N-substituted benzenesulfonamides against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity, suggesting that these compounds could serve as effective alternatives to traditional antibiotics .

Properties

CAS No.

251105-80-3

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H27N3O5S/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26/h3-11,15,19-20,24H,12-14,21H2,1-2H3/t19-,20+/m0/s1

InChI Key

BPRSPRGTVGSTKD-VQTJNVASSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.